4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
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Overview
Description
4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of oxazolones, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the diethoxyphenyl and phenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 3,4-diethoxybenzaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazolone ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Oxazole derivatives with varying degrees of oxidation.
Reduction: Saturated oxazolone derivatives.
Substitution: Substituted phenyl and diethoxyphenyl derivatives.
Scientific Research Applications
4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- 4-[(3,4-DIMETHOXYBENZYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE
- 4-[(3,4-DIMETHOXYPHENYLMETHYLENE)-2-PHENYL-5(4H)-OXAZOLONE
Uniqueness
The uniqueness of 4-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its diethoxyphenyl group, which imparts distinct chemical and biological properties compared to its dimethoxy analogs.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H19NO4/c1-3-23-17-11-10-14(13-18(17)24-4-2)12-16-20(22)25-19(21-16)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
InChI Key |
DSZQUXJHBCQXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
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